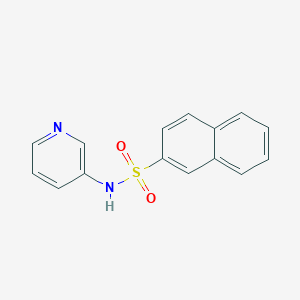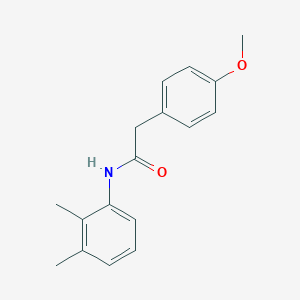![molecular formula C22H17N7O2S2 B291956 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291956.png)
2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as BTFA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTFA is a thioacetamide derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been suggested that 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its anticancer activity by inducing apoptosis in cancer cells. 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has also been found to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to exhibit significant biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has also been found to inhibit the activity of various enzymes, including topoisomerase II and NADH oxidase. Furthermore, 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival.
実験室実験の利点と制限
2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments. It exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of antimicrobial drugs. However, 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Furthermore, 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
将来の方向性
For research include the development of more efficient synthesis methods for 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, the investigation of its mechanism of action, and the evaluation of its toxicity and pharmacokinetics in vivo. Furthermore, future research should focus on the development of 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide-based anticancer and antimicrobial drugs.
合成法
2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been synthesized through a multistep reaction process. The synthesis starts with the reaction of 4-pyridinecarboxaldehyde and benzylamine to form 4-benzylpyridine. The second step involves the reaction of 4-benzylpyridine with thiosemicarbazide to form 4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of 4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 5-(2-furyl)-1,3,4-thiadiazol-2-ylamine to form 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide.
科学的研究の応用
2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has shown potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has also been found to exhibit antifungal and antibacterial activity against various strains of fungi and bacteria. Furthermore, 2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to exhibit significant anti-inflammatory and analgesic activity.
特性
分子式 |
C22H17N7O2S2 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H17N7O2S2/c30-18(24-21-27-26-20(33-21)17-7-4-12-31-17)14-32-22-28-25-19(16-8-10-23-11-9-16)29(22)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,27,30) |
InChIキー |
JLIHFNWSFUMTGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=NN=C(S3)C4=CC=CO4)C5=CC=NC=C5 |
正規SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=NN=C(S3)C4=CC=CO4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)